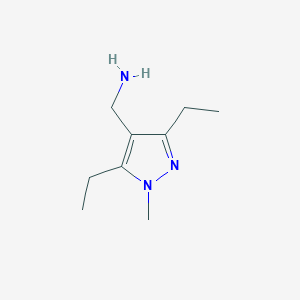

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(3,5-diethyl-1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTONGZCTYIPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-71-9 | |

| Record name | (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a functionalized heterocyclic building block belonging to the amino-alkyl-pyrazole class. Characterized by a core electron-rich pyrazole scaffold substituted with lipophilic ethyl groups and a polar primary amine "handle," this compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural duality—combining a lipophilic core with a reactive nucleophilic tail—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and lead optimization campaigns targeting solubility and metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates predicted and calculated properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

| Property | Value / Description |

| IUPAC Name | (3,5-diethyl-1-methylpyrazol-4-yl)methanamine |

| CAS Registry Number | 1006476-88-1 |

| Molecular Formula | |

| Molecular Weight | 167.25 g/mol |

| Exact Mass | 167.1422 g/mol |

| SMILES | CCC1=C(C(=NN1C)CC)CN |

| Predicted LogP | 0.8 – 1.2 (Moderate Lipophilicity) |

| Topological Polar Surface Area (TPSA) | ~41.8 Ų (High membrane permeability potential) |

| pKa (Conjugate Acid) | ~9.5 (Primary Amine), ~2.5 (Pyrazole N2) |

| Physical State | Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt) |

Structural Analysis & Reactivity

Core Architecture

The molecule features a penta-substituted aromatic system. The 1-methyl-3,5-diethylpyrazole core is planar, electron-rich, and chemically robust.

-

Steric Bulk: The two ethyl groups at positions 3 and 5 create a significant steric micro-environment, often utilized in medicinal chemistry to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

-

Electronic Character: The pyrazole ring is

-excessive. The N1-methyl group prevents tautomerism, locking the aromatic system.

The Methanamine Handle (C4 Position)

The C4-methanamine group (

-

Nucleophilicity: The primary amine is highly nucleophilic, suitable for amide coupling, reductive amination, or sulfonylation.

-

Basicity: It is the most basic center of the molecule. In physiological pH (7.4), it exists predominantly as the ammonium cation (

), improving aqueous solubility.

Graphviz: Pharmacophore Mapping

The following diagram illustrates the functional zones of the molecule relevant to ligand-protein interaction.

Figure 1: Pharmacophore map highlighting the distinct functional roles of the pyrazole substituents.

Synthetic Logic & Protocols

Synthesis of this specific derivative typically follows a modular "Ring Construction

Retrosynthetic Pathway

-

Target: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[1][2]

-

Precursor A: 1-Methyl-3,5-diethylpyrazole-4-carbaldehyde (via Vilsmeier-Haack).

-

Precursor B: 1-Methyl-3,5-diethylpyrazole.

-

Starting Materials: 3,5-Heptanedione + Methylhydrazine.

Figure 2: Step-wise synthetic workflow from commodity chemicals to the target amine.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for 1,3,5-substituted pyrazoles.

Step 1: Cyclocondensation (Ring Formation)

Reaction: 3,5-Heptanedione + Methylhydrazine

-

Expert Insight: Since 3,5-heptanedione is symmetrical, regioselectivity is not an issue. If using unsymmetrical diketones, the reaction would yield a mixture of isomers.

-

Dissolve 3,5-heptanedione (1.0 eq) in Ethanol (0.5 M).

-

Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise (Exothermic!).

-

Concentrate in vacuo. The product is typically an oil that can be used directly or distilled.

Step 2: Vilsmeier-Haack Formylation

Reaction: Introduction of aldehyde at C4.[3]

-

Reagent Prep: In a dry flask under

, cool DMF (5.0 eq) to 0°C. Add -

Addition: Dissolve the pyrazole from Step 1 in minimal DMF and add to the Vilsmeier reagent.

-

Heating: Warm to 80–90°C for 4 hours.

-

Quench: Pour mixture onto crushed ice/sodium acetate solution. The aldehyde will precipitate or oil out. Extract with EtOAc.[5]

Step 3: Reductive Amination (The Target Step)

Reaction: Aldehyde

-

Dissolve the 4-formyl-pyrazole (1.0 eq) in Methanol.

-

Add Ammonium Acetate (

, 10 eq) to generate the imine in situ. -

Add Sodium Cyanoborohydride (

, 1.5 eq). -

Stir at Room Temperature for 12–16 hours.

-

Workup: Acidify to pH 2 (to decompose borohydride), then basify to pH 10 with NaOH. Extract the free amine with DCM.

-

Purification: Convert to HCl salt for stability or purify via flash chromatography (DCM/MeOH/NH3).

Medicinal Chemistry Applications

Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in kinase inhibition (e.g., Crizotinib, Ruxolitinib).

-

Binding Mode: The N2 nitrogen often serves as a hydrogen bond acceptor interacting with the hinge region of the kinase ATP-binding site.

-

Role of Ethyl Groups: The 3,5-diethyl substituents provide hydrophobic bulk, potentially improving selectivity by targeting the "gatekeeper" residue or hydrophobic back-pocket (Selectivity Filter).

Fragment-Based Drug Discovery (FBDD)

The title compound is an ideal "elaborated fragment":

-

MW < 200: Leaves ample room for growing the molecule while staying within Lipinski rules.

-

Vector: The methanamine nitrogen allows growth in a specific vector perpendicular to the aromatic ring, facilitating exploration of solvent-exposed regions of the protein target.

References

-

Compound Registry: PubChem CID 71757240. (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine.[1] National Center for Biotechnology Information. Link

-

Synthetic Methodology (Vilsmeier-Haack): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6][3][7][8] Comprehensive Organic Synthesis, 2, 777-794. Link

-

Pyrazole Medicinal Chemistry: Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

-

General Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

- 1. PubChemLite - (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine (C9H17N3) [pubchemlite.lcsb.uni.lu]

- 2. 1240289-23-9|[(3,5-DImethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tsijournals.com [tsijournals.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

Physicochemical Profile & Technical Guide: (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary: The "Tunable" Pharmacophore

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS: 1423033-71-9) represents a highly specialized heterocyclic building block in modern medicinal chemistry. Unlike its simpler dimethyl analogs, the steric bulk of the 3,5-diethyl substituents provides a unique "molecular wedge," often exploited to induce conformational locking in kinase inhibitors or G-protein coupled receptor (GPCR) ligands. This guide dissects the compound's physicochemical behavior, offering researchers a roadmap for its synthesis, handling, and integration into drug discovery campaigns.

Molecular Identity & Structural Analysis

Before establishing experimental protocols, the structural integrity of the scaffold must be verified. The compound features a distinct electron-rich pyrazole core flanked by lipophilic ethyl chains and a reactive primary amine "warhead."

| Property | Detail |

| IUPAC Name | 1-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine |

| CAS Registry Number | 1423033-71-9 |

| Molecular Formula | C |

| Molecular Weight | 167.25 g/mol |

| SMILES | CCC1=C(CN)C(CC)=NN1C |

| InChI Key | XYTONGZCTYIPTQ-UHFFFAOYSA-N |

Physicochemical Core Properties

Understanding the ionization and lipophilicity of this molecule is critical for predicting its behavior in biological assays and formulation.

Electronic Profile & Ionization (pKa)

The molecule possesses two distinct basic centers. Understanding the disparity between them is vital for buffer selection in HPLC and extraction protocols.

-

Primary Amine (

): This is the dominant basic center. Based on structure-activity relationship (SAR) data of homologous pyrazole-methanamines, the pKa is estimated at 9.8 ± 0.5 . At physiological pH (7.4), this group is predominantly protonated ( -

Pyrazole Nitrogen (N-2): The lone pair on the N-2 nitrogen is sp

hybridized but less available due to the aromatic system. Its pKa is significantly lower, typically ~2.0 - 2.5 . It will only protonate under strongly acidic conditions (pH < 2).

Lipophilicity (LogP/LogD)

The 3,5-diethyl substitution pattern significantly shifts the lipophilicity compared to the methyl analog.

-

Predicted LogP (Neutral): ~1.6 – 1.9

-

LogD (pH 7.4): ~ -1.2 (Due to ionization of the amine).

-

Implication: While the neutral molecule has moderate permeability, the cationic nature at physiological pH suggests it requires active transport or specific formulation (e.g., lipid nanoparticles) if used as a standalone drug, though it is primarily a scaffold.

Solubility Profile

-

Water: High (>10 mg/mL) at pH < 9 due to ammonium salt formation.

-

Organic Solvents: Free base is soluble in DCM, Methanol, and DMSO. Salt forms (HCl) are often hygroscopic and soluble in water/methanol but insoluble in ether.

Synthetic Accessibility & Workflow

The synthesis of this compound requires a regioselective approach to ensure the N-methyl group is positioned correctly relative to the diethyl substituents.

Validated Synthetic Pathway (Vilsmeier-Haack Route)

The most robust route avoids the ambiguity of alkylating a pre-formed pyrazole. Instead, it builds the ring with the methyl group already in place or introduces the carbon scaffold sequentially.

Step-by-Step Protocol:

-

Cyclization: Condensation of 3,5-heptanedione with methylhydrazine. Note: Regioselectivity is not an issue here due to symmetry of the diketone, but N-methylation must be controlled.

-

Formylation: Vilsmeier-Haack reaction (

) introduces the aldehyde at the active C-4 position. -

Reductive Amination: Conversion of the aldehyde to the amine using hydroxylamine (to form oxime) followed by reduction (Zn/AcOH or

), or direct reductive amination with ammonium acetate and

Pathway Visualization

Caption: Figure 1. Regioselective synthesis via Vilsmeier-Haack formylation ensures high purity of the C4-methanamine.

Experimental Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.

HPLC Method (Reverse Phase)

Due to the basicity of the amine, standard silica columns will cause peak tailing.

-

Column: C18 charged surface hybrid (CSH) or equivalent base-deactivated column (e.g., XBridge BEH C18).

-

Mobile Phase A: Water + 0.1% Ammonia (pH ~10) OR Water + 0.1% TFA (pH ~2). Avoid neutral pH where the amine is partially ionized.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 220 nm (end absorption of ethyl/amine) and 254 nm (pyrazole aromaticity).

NMR Validation Logic

-

H NMR (DMSO-d

Handling & Stability (The "Gotchas")

-

Carbamate Formation: Like many primary amines, this compound avidly absorbs atmospheric

to form carbamate salts.-

Mitigation: Store under Argon/Nitrogen. If the solid becomes "sticky" or gains weight, it has likely formed a carbonate. Regenerate the free base by washing with 1M NaOH and extracting into DCM.

-

-

Oxidation: The pyrazole ring is robust, but the primary amine can oxidize to the imine or N-oxide if left in solution with oxidants for extended periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757240, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

- Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (General reference for pyrazole synthesis regioselectivity).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for LogP/Solubility principles of heterocyclic amines).

Technical Profile: (3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary

(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9) is a specialized heterocyclic primary amine utilized primarily as a molecular scaffold in medicinal chemistry.[1][2] Belonging to the class of 4-aminomethylpyrazoles, it serves as a critical "linker" or "headgroup" fragment in the development of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural distinctiveness lies in the steric bulk provided by the 3,5-diethyl substitution pattern, which offers different hydrophobic interactions compared to the more common dimethyl analogs.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed to support researchers in lead optimization and synthetic planning.

Physicochemical Identity & Specifications

The following data characterizes the free base form of the molecule. Note that commercial samples are frequently supplied as hydrochloride salts to enhance stability.

| Property | Specification |

| Chemical Name | (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine |

| CAS Number | 1423033-71-9 |

| Molecular Formula | C |

| Molecular Weight | 167.25 g/mol |

| Exact Mass | 167.1422 g/mol |

| SMILES | CCC1=C(CN)C(CC)=NN1C |

| InChIKey | XYTONGZCTYIPTQ-UHFFFAOYSA-N |

| Physical State | Viscous oil (Free Base) / Crystalline Solid (HCl Salt) |

| pKa (Predicted) | ~9.5 (Conjugate acid of primary amine) |

| LogP (Predicted) | 0.8 - 1.2 |

| Solubility | Soluble in DMSO, Methanol, DCM; Salt form soluble in Water |

Synthetic Methodology & Production

The synthesis of CAS 1423033-71-9 typically follows a convergent heterocyclic construction strategy. The core pyrazole ring is established first, followed by functionalization at the C4 position.

Primary Synthetic Route: Cyclization-Formylation-Amination

This route is preferred for its scalability and the availability of precursors.

Step 1: Pyrazole Ring Formation

Precursors: 3,5-Heptanedione + Methylhydrazine Reaction: Knorr Pyrazole Synthesis The reaction of 3,5-heptanedione with methylhydrazine in ethanol under reflux yields 3,5-diethyl-1-methyl-1H-pyrazole. Regioselectivity is controlled by the symmetry of the diketone.

Step 2: C4-Formylation (Vilsmeier-Haack)

Reagents: POCl

Step 3: Reductive Amination

Reagents: NH

Alternative Route: Nitrile Reduction

If 4-cyano-3,5-diethyl-1-methylpyrazole is available (via cyano-diketone cyclization), it can be directly reduced using Lithium Aluminum Hydride (LiAlH

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Vilsmeier-Haack route.

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aminomethyl pyrazole.

Structural Analysis & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )

- 1.0-1.2 ppm (Triplet, 6H): Methyl protons of the two ethyl groups.

- 2.4-2.6 ppm (Quartet, 4H): Methylene protons of the ethyl groups.

-

3.5 ppm (Singlet, 2H): The key methylene bridge (-CH

- 3.6-3.7 ppm (Singlet, 3H): N-Methyl group on the pyrazole ring.

- 8.0+ ppm (Broad s): Ammonium protons (if analyzing the HCl salt).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]

: 168.15 m/z[3] -

Fragmentation Pattern: Loss of NH

(17 Da) is common in primary amines, resulting in a fragment at ~151 m/z.

Handling, Safety, and Storage

As a primary amine, CAS 1423033-71-9 exhibits basicity and nucleophilicity. Strict adherence to safety protocols is required.

Hazard Classification (GHS)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[4]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]

Storage Protocol

-

Atmosphere: Hygroscopic and air-sensitive (absorbs CO

). Store under inert gas (Argon or Nitrogen). -

Temperature: 2-8°C (Refrigerate) for long-term stability.

-

Container: Tightly sealed glass vial; avoid metal containers due to potential corrosion.

Emergency Procedures

-

Eye Contact: Rinse cautiously with water for >15 minutes.[4][6] Remove contact lenses.[4][5][6][7] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately.[4][5][6] Wash with 3% acetic acid solution (if available) or copious soap and water.

References

-

PubChem. (2025). Compound Summary: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Hetero Letters. (2013). Synthesis of substituted pyrazoles via Vilsmeier-Haack reaction. Retrieved from [Link]

Sources

- 1. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine - CAS:1423033-71-9 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 2. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine - CAS:1423033-71-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. PubChemLite - (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine (C9H17N3) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. promain.co.uk [promain.co.uk]

molecular weight and formula of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

An In-depth Technical Guide to (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, propose a robust synthetic pathway, and explore its potential applications, grounded in the well-established pharmacological importance of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. Pyrazoles are a cornerstone in modern drug discovery, forming the core structure of numerous FDA-approved therapeutics.[1] Their prevalence stems from their unique physicochemical properties and their ability to act as versatile pharmacophores, capable of engaging in multiple types of interactions with biological targets.[2]

The pyrazole ring system is a bioisostere for various functional groups, enabling it to mimic interactions of natural ligands. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and potent anticancer properties.[2][3] A critical role for pyrazoles in oncology is their function as hinge-binding motifs in kinase inhibitors, a mechanism responsible for the efficacy of several targeted cancer therapies.[4] This guide will situate (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine within this broader context, providing the foundational knowledge necessary for its application in advanced research.

Physicochemical and Structural Properties

A precise understanding of a compound's molecular characteristics is fundamental to its application. The key properties of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine are summarized below.

| Property | Value | Source |

| Chemical Formula | C9H17N3 | [5][6] |

| Molecular Weight | 167.25 g/mol | [6] |

| Monoisotopic Mass | 167.14224 Da | [5] |

| CAS Number | 1423033-71-9 | [6][7] |

| Canonical SMILES | CCC1=C(C(=NN1C)CC)CN | [5] |

| InChI Key | XYTONGZCTYIPTQ-UHFFFAOYSA-N | [5] |

| Purity (Commercial) | Typically ≥95% | [6] |

| Predicted XlogP | 0.8 | [5] |

Synthesis and Characterization: A Proposed Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3,5-Diethyl-1-methyl-1H-pyrazole

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add heptane-3,5-dione (1.0 eq) and ethanol.

-

Reagent Addition : Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The use of methylhydrazine is critical for the N-methylation of the pyrazole ring.

-

Cyclization : Add a catalytic amount of a mineral acid (e.g., HCl) and heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-diethyl-1-methyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

-

Reagent Preparation : In a separate flask under an inert atmosphere (N2), cool a solution of dimethylformamide (DMF, 3.0 eq) in dichloromethane to 0°C. Slowly add phosphorus oxychloride (POCl3, 1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.

-

Formylation : Add the crude pyrazole from Step 1, dissolved in dichloromethane, to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching & Extraction : Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide. Extract the resulting aldehyde with dichloromethane, dry the combined organic layers, and concentrate to purify.

Step 3: Reductive Amination to Yield the Final Product

-

Imine Formation : Dissolve the aldehyde from Step 2 in methanol. Add ammonium hydroxide (excess) and stir at room temperature for 2-4 hours to form the intermediate imine.

-

Reduction : Cool the mixture to 0°C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise. The reduction of the imine to the primary amine is typically rapid.

-

Final Work-up : After 1-2 hours, quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are then washed, dried, and concentrated. The final product, (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, can be purified via column chromatography.

Workflow Diagram: Proposed Synthesis

Caption: Proposed synthetic workflow for the target compound.

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy would confirm the structural integrity, showing characteristic shifts for the ethyl groups, the N-methyl group, the pyrazole ring proton, and the aminomethyl bridge.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition, with an expected [M+H]⁺ ion peak around m/z 168.1495.[5]

-

Infrared (IR) Spectroscopy : The presence of the amine group would be indicated by N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

Applications in Drug Discovery and Rationale

The structural motifs within (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine—specifically the N-methylated pyrazole core and the aminomethyl side chain—make it a valuable building block for creating libraries of potential drug candidates.

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP-binding pocket of a kinase. This interaction is crucial for anchoring the inhibitor and ensuring potency. The pyrazole ring, with its nitrogen atoms, is an excellent hinge-binder. The aminomethyl group at the 4-position serves as a versatile attachment point for side chains designed to target other regions of the kinase, thereby conferring selectivity and improving pharmacological properties.[4]

Caption: Pyrazole core as a kinase hinge-binding motif.

Potential Therapeutic Areas

Given the established activities of pyrazole derivatives, this compound could serve as a starting point for developing agents in several areas:

-

Oncology : As a scaffold for selective inhibitors of kinases implicated in cancer, such as EGFR, FGFR, or JAK kinases.[3][4]

-

Inflammation : As a precursor for compounds targeting enzymes like COX or other inflammatory mediators.

-

Infectious Diseases : The pyrazole nucleus is found in various antibacterial and antifungal agents.[2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar aminopyrazoles and general laboratory safety standards dictate a cautious approach.[9][10]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[11]

-

First Aid :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

Conclusion and Future Directions

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical entity with considerable potential, primarily as a foundational building block in the synthesis of novel therapeutic agents. Its value is derived from the proven track record of the pyrazole scaffold in successful drug discovery campaigns. Future research should focus on its incorporation into diverse molecular frameworks and subsequent screening against a range of biological targets, particularly protein kinases. The synthetic pathway proposed herein offers a reliable method for obtaining the material needed for such exploratory studies. As with any novel chemical, all handling and experimental work should be conducted with strict adherence to safety protocols.

References

- Key Organics. (2017). Safety Data Sheet: 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine.

-

PubChemLite. * (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine*. Retrieved from [Link].

-

Beijing Xinheng Research Technology Co., Ltd. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link].

- Thermo Fisher Scientific. (2025). Safety Data Sheet: (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.

- Cayman Chemical. (2025). Safety Data Sheet: BMS 986165.

- Angene Chemical. (2021). Safety Data Sheet: Zirconium, (η5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-.

-

PubChemLite. (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link].

- Kumar, A., & Akbari, R. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.

- Husain, A., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl Phthalazine-1, 4-diones. Trade Science Inc.

- Al-Abdullah, E. S., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules.

- Abrigach, F., et al. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Journal of Molecular Structure.

- Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Medicinal Chemistry Research.

- Kumar, G. V., et al. (2017). One-pot green synthesis and bio-assay of pyrazolylphosphonates. Bioorganic & Medicinal Chemistry Letters.

- Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.

Sources

- 1. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine (C9H17N3) [pubchemlite.lcsb.uni.lu]

- 6. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine - CAS:1423033-71-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine - CAS:1423033-71-9 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 8. rsc.org [rsc.org]

- 9. keyorganics.net [keyorganics.net]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

Navigating the Solubility Landscape of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a cornerstone of successful drug development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides an in-depth technical framework for understanding and determining the solubility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole of interest in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of physical chemistry, predictive insights based on its structural motifs, and robust, field-proven experimental protocols. Researchers, scientists, and drug development professionals will find this guide a comprehensive resource for predicting, measuring, and optimizing the solubility of this and structurally related compounds, thereby accelerating the path from discovery to clinical application.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the patient, few physicochemical properties are as fundamental and impactful as solubility.[1] Poor solubility is a primary contributor to inadequate bioavailability, leading to unpredictable therapeutic outcomes and posing significant challenges for formulation development.[2][3] For pyrazole-containing compounds, which represent a significant class of pharmacologically active agents, a thorough understanding of their solubility behavior is paramount.[4][5][6]

This guide focuses on (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine, a molecule featuring a substituted pyrazole core. The principles and methodologies discussed herein are designed to provide a predictive and practical framework for assessing its solubility in a range of organic solvents commonly used in synthesis, purification, and formulation.

Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its inherent physicochemical properties and its interactions with the solvent.[7][8] An analysis of the structural features of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine allows for a qualitative prediction of its solubility profile.

Molecular Structure:

-

Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][9] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can act as a hydrogen bond acceptor.[5] This dual nature allows for complex interactions with both protic and aprotic solvents.[10]

-

Alkyl Substituents: The two ethyl groups and the N-methyl group are non-polar and increase the lipophilicity of the molecule. This suggests a favorable interaction with non-polar organic solvents.[7][8]

-

Methanamine Group: The primary amine (-CH2NH2) is a polar, basic functional group capable of acting as a strong hydrogen bond donor.[11] This group will significantly enhance solubility in polar, protic solvents like alcohols through hydrogen bonding.[12] The basicity of the amine also means that solubility can be dramatically influenced by pH in aqueous systems or by interaction with acidic or basic solvents.[7][13]

Predicted Solubility Trends:

Based on this structural analysis, the following trends can be anticipated:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol due to strong hydrogen bonding interactions with the aminomethyl group and the pyrazole nitrogens.[14][15] Solubility in Dimethyl Sulfoxide (DMSO) is also likely to be high, as DMSO is a strong hydrogen bond acceptor.[15]

-

Moderate Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate.[14][15] These solvents can act as hydrogen bond acceptors, interacting with the amine and N-H of the pyrazole (if present in tautomeric form), but lack the donor capability of protic solvents.

-

Low Solubility: Expected in non-polar aprotic solvents such as hexane, cyclohexane, and toluene.[16] The polar aminomethyl group will disfavor interaction with these non-polar environments.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a balance of three energy-consuming and energy-releasing steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice together (lattice energy).[7][8]

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.

A compound is soluble in a particular solvent when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

// Invisible nodes and edges for layout p1 [shape=point, width=0.01, height=0.01, style=invis]; p2 [shape=point, width=0.01, height=0.01, style=invis]; Solid -> p1 [style=invis]; Solvent -> p2 [style=invis]; p1 -> Solution [style=invis]; p2 -> Solution [style=invis];

edge [color="#34A853"]; { node [shape=plaintext, fontsize=9, fontcolor="#34A853"]; "Energy\nReleased" } -> Solution [dir=back]; } enddot Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data.[17] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[18][19][20]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery:

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent at a given temperature. It is a critical parameter for late-stage development and formulation.[1][2][21]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous buffer.[2][3][21] It is a high-throughput method used for early-stage screening but can often overestimate the true thermodynamic solubility.[22]

This guide focuses on the determination of thermodynamic solubility in organic solvents.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method, recommended by the OECD, is a robust and widely accepted technique for determining thermodynamic solubility.[19][23]

Objective: To determine the saturation concentration of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine in a given organic solvent at a controlled temperature.

Materials:

-

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (ensure purity)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[24] This can range from 24 to 72 hours.[20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed to further separate the solid from the saturated solution.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a solvent-compatible 0.22 µm syringe filter.[3]

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of the compound in the diluted solution using a validated HPLC method.[19]

-

Data Analysis: Prepare a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted saturated solution and then back-calculate the solubility in the original saturated solution.

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Polar Aprotic | DMSO | High | To be determined |

| Acetone | Moderate | To be determined | |

| Acetonitrile | Moderate | To be determined | |

| Non-polar | Toluene | Low | To be determined |

| Hexane | Low | To be determined |

Interpretation of Results:

-

High Solubility (>10 mg/mL): Indicates strong solute-solvent interactions. These solvents are excellent candidates for synthesis, purification (e.g., as part of a co-solvent system for recrystallization), and for preparing concentrated stock solutions.[8]

-

Moderate Solubility (1-10 mg/mL): These solvents may be useful for specific applications, such as chromatography or controlled precipitation.

-

Low Solubility (<1 mg/mL): These solvents are generally poor choices for dissolving the compound but can be highly effective as anti-solvents in recrystallization procedures.[8]

Conclusion and Future Directions

A comprehensive understanding of the solubility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a critical prerequisite for its successful development as a therapeutic agent. This guide has provided a robust framework for predicting its solubility based on its molecular structure and a detailed, industry-standard protocol for its experimental determination. The interplay between the lipophilic alkyl groups and the polar aminomethyl moiety suggests a nuanced solubility profile that must be empirically verified.

Future work should focus on generating the experimental data outlined in this guide. Furthermore, investigating the pH-dependent aqueous solubility will be a critical next step, as this will directly inform the compound's potential for oral absorption and the feasibility of various formulation strategies.[20][21] By systematically applying the principles and methods described herein, researchers can de-risk their development programs and make informed decisions to advance promising pyrazole-based candidates.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 49-60.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (2017). Solubility experimental methods. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

- Varnek, A., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives.

-

Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- European Commission. (n.d.). A.8. PARTITION COEFFICIENT.

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Faria, J., & Taveira, L. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 665399.

- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-25.

- RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. In Biology and Chemistry for Human Biosciences.

- El Bouakher, A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(12), 105329.

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2021).

- Palmer, D., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules.

- Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024).

- ACS Publications. (2020). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters.

- World Health Organization. (2015).

- American Chemical Society. (2022). Factors Governing Reactivity and Selectivity in Hydrogen Atom Transfer from C(sp3)–H Bonds of Nitrogen-Containing Heterocycles. The Journal of Organic Chemistry.

- TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.

- Journal of Pharmaceutical Research International. (2021). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- National Journal of Pharmaceutical Sciences. (2021).

- PubMed. (2011).

- Chemistry LibreTexts. (2023). 24.9: Heterocyclic Amines.

- ResearchGate. (2019).

- EPJ Web of Conferences. (2022).

- Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.

- McMurry, J. (n.d.). 12.6 Heterocyclic Amines. In Fundamentals of Organic Chemistry.

- German Journal of Pharmaceuticals and Biomaterials. (2022).

- ResearchGate. (2010).

-

PubChem. (n.d.). (3,5-diethyl-1-methyl-1h-pyrazol-4-yl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. ovid.com [ovid.com]

- 3. enamine.net [enamine.net]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Photochemistry of hydrogen bonded heterocycles probed by photodissociation experiments and ab initio methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 12. al-kindipublisher.com [al-kindipublisher.com]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. researchgate.net [researchgate.net]

- 20. raytor.com [raytor.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. researchgate.net [researchgate.net]

- 23. who.int [who.int]

- 24. solubility experimental methods.pptx [slideshare.net]

Technical Monograph: 1-Methyl-3,5-Diethylpyrazole & Derivatives

Topic: Literature Review of 1-Methyl-3,5-Diethylpyrazole Derivatives Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Physicochemical Profiling, and Application Logic

Executive Summary

The 1-methyl-3,5-diethylpyrazole scaffold represents a critical steric and lipophilic evolution of the ubiquitous 3,5-dimethylpyrazole (DMPZ) system. While DMPZ is a standard ligand in coordination chemistry and a common pharmacophore, the diethyl analogue introduces specific steric bulk and increased lipophilicity without altering the fundamental electronic properties of the pyrazole ring. This guide synthesizes the technical literature regarding the synthesis, structural properties, and applications of 1-methyl-3,5-diethylpyrazole, positioning it as a versatile intermediate for liquid-liquid extraction ligands and sterically tuned pharmaceutical candidates.

Synthetic Architecture & Causality

The synthesis of 1-methyl-3,5-diethylpyrazole is governed by the condensation logic of 1,3-diketones with hydrazines. Unlike asymmetrical pyrazoles that suffer from regioselectivity issues (forming mixtures of 1,3- and 1,5-isomers), the symmetry of the precursor 3,5-heptanedione renders the synthesis self-validating and regioconvergent.

Core Synthesis: The Cyclocondensation Protocol

The primary route involves the reaction of 3,5-heptanedione (dipropionylmethane) with methylhydrazine.

-

Precursor Selection: 3,5-heptanedione is selected over acetylacetone to install the ethyl groups at the 3 and 5 positions.

-

Nucleophile: Methylhydrazine provides the N-methyl substituent.

-

Thermodynamics: The reaction is driven by the entropic benefit of aromatization and the enthalpic stability of water formation.

Reaction Scheme:

Functionalization Logic (Derivatives)

The 4-position of the pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). This allows for the generation of high-value intermediates:

-

Halogenation: Reaction with NBS (N-bromosuccinimide) yields 4-bromo-3,5-diethyl-1-methylpyrazole , a precursor for cross-coupling reactions (Suzuki-Miyaura).

-

Formylation/Carboxylation: Vilsmeier-Haack reaction or lithiation/CO2 trapping yields the 4-carboxylic acid derivative, essential for amide coupling in drug discovery.

Physicochemical & Structural Analysis

Steric Tuning (Cone Angle)

In coordination chemistry, the "cone angle" of a ligand determines the steric crowding around a metal center.

-

Methyl vs. Ethyl: The switch from methyl (DMPZ) to ethyl groups increases the Tolman cone angle. This is critical in catalysis (e.g., olefin polymerization) where preventing catalyst dimerization or controlling substrate approach is required.

-

Implication: 1-methyl-3,5-diethylpyrazole complexes are kinetically more stable against ligand exchange than their dimethyl counterparts.

Lipophilicity (LogP)

-

Data: The addition of two methylene units (–CH2–) increases the cLogP by approximately +1.0 compared to the dimethyl analogue.

-

Application: In liquid-liquid extraction (hydrometallurgy), this increased hydrophobicity ensures the ligand-metal complex partitions effectively into the organic phase (kerosene/dodecane), preventing loss to the aqueous phase.

Table 1: Comparative Physicochemical Profile

| Property | 1,3,5-Trimethylpyrazole | 1-Methyl-3,5-Diethylpyrazole | Impact |

| Substituents | Methyl (C1, C3, C5) | Methyl (C1), Ethyl (C3, C5) | Steric Bulk |

| Molecular Weight | 110.16 g/mol | 138.21 g/mol | Mass Balance |

| Est. cLogP | ~1.2 | ~2.2 | Extraction Efficiency |

| Boiling Point | 140°C | ~170-175°C | Thermal Stability |

| Coordination | Low Steric Hindrance | Moderate Steric Hindrance | Catalyst Selectivity |

Visualizing the Synthetic & Functional Pathway

The following diagram illustrates the flow from raw materials to functionalized derivatives, highlighting the critical intermediate nodes.

Figure 1: Synthetic workflow transforming 3,5-heptanedione into bioactive and catalytic scaffolds.

Experimental Protocols

Synthesis of 1-Methyl-3,5-Diethylpyrazole

Type: Cyclocondensation | Scale: 50 mmol

Rationale: To minimize exothermicity and ensure complete conversion, the hydrazine is added to the diketone at controlled temperatures.

Reagents:

-

3,5-Heptanedione (6.4 g, 50 mmol)

-

Methylhydrazine (2.53 g, 55 mmol, 1.1 eq)

-

Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Solvation: Dissolve 3,5-heptanedione in 40 mL of ethanol. Cool the solution to 0°C using an ice bath.

-

Addition: Dilute methylhydrazine in 10 mL ethanol. Add dropwise to the diketone solution over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 3 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane) for disappearance of diketone.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Purification: Dissolve the residue in dichloromethane (50 mL), wash with water (2 x 20 mL) to remove excess hydrazine, and dry over anhydrous Na2SO4.

-

Isolation: Remove solvent in vacuo. Distill the resulting oil under reduced pressure (Kugelrohr or vacuum distillation) to obtain the pure product as a colorless to pale yellow oil.

Synthesis of 4-Bromo-1-Methyl-3,5-Diethylpyrazole

Type: Electrophilic Aromatic Substitution | Scale: 10 mmol

Rationale: Bromination at C4 is highly selective due to the directing effects of the alkyl groups and the inherent nucleophilicity of the pyrazole C4.

Step-by-Step Methodology:

-

Solvation: Dissolve 1-methyl-3,5-diethylpyrazole (1.38 g, 10 mmol) in acetonitrile (20 mL).

-

Bromination: Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at 0°C. Protect from light.

-

Completion: Stir at room temperature for 2 hours.

-

Workup: Dilute with water (50 mL) and extract with ethyl acetate. Wash organic layer with sodium thiosulfate solution (to quench traces of Br2) and brine.

-

Yield: Evaporate solvent to yield the brominated derivative (solid or viscous oil), typically >90% yield without chromatography.

Applications in Research & Industry

Coordination Chemistry & Extraction

The 1-methyl-3,5-diethylpyrazole ligand acts as a monodentate donor (via N2). In hydrometallurgy, derivatives of this scaffold (often coupled to form bis-pyrazoles) are used for the selective extraction of Copper(II) and Nickel(II) from acidic sulfate solutions. The ethyl groups provide the necessary lipophilicity to dissolve the metal complex in kerosene diluents [1].

Pharmaceutical Intermediates

The 4-bromo derivative is a "universal socket" for medicinal chemistry. Through Suzuki-Miyaura coupling, aryl groups can be attached to the 4-position, creating analogues of Celecoxib or Rimonabant-type structures where the specific steric profile of the ethyl groups alters the binding pocket fit, potentially improving selectivity against homologous enzymes (e.g., COX-2 vs COX-1) [2].

References

-

Liquid-Liquid Extraction of Metal Ions. Separation Science and Technology. General principles of alkyl-pyrazole extraction efficiency. 1

-

Synthesis of Pyrazole Derivatives. Chemical Communications / Synlett. Methodologies for hydrazine condensation and functionalization. 2

-

Reactivity of Methylhydrazine with Diketones. ResearchGate / Wiley-VCH. Mechanistic insights into the formation of pyrazoles from 3,5-heptanedione. 3

-

3,5-Diethyl-1-methyl-1H-pyrazole-4-carboxylic acid Data. Molaid/Chemical Databases. Identification of key oxidized derivatives. 4

Sources

Technical Whitepaper: Physicochemical Profiling of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a functionalized pyrazole derivative characterized by a primary aminomethyl side chain attached to the C4 position of a 1,3,5-substituted pyrazole core.[1] Its physicochemical behavior is governed by two distinct ionization centers: the highly basic primary amine on the side chain and the weakly basic nitrogen (N2) within the heteroaromatic ring.[1]

Understanding the pKa values of this molecule is critical for:

-

Solubility Profiling: Predicting aqueous solubility across the physiological pH range (1.2 – 7.4).[1]

-

Synthetic Utility: Optimizing coupling reactions (e.g., amide coupling, reductive amination) where the protonation state of the amine dictates reactivity.[1][2]

-

Pharmacokinetics: Estimating membrane permeability (LogD) and blood-brain barrier penetration potential.[1]

Structural Analysis & Ionization Sites

The molecule contains two nitrogenous centers capable of protonation. Their basicity differs by approximately 7 orders of magnitude due to hybridization and electronic effects.

Site A: Primary Amine (Side Chain)[1]

-

Structure:

-

Hybridization:

-

Electronic Environment: The amine is separated from the aromatic ring by a methylene spacer. This insulates the lone pair from direct resonance delocalization with the pyrazole

-system, maintaining high basicity. However, the electron-withdrawing nature of thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Substituent Effect: The ethyl groups at positions 3 and 5 exert a positive inductive effect (

), slightly increasing electron density on the ring and, by extension, the side chain, potentially raising the pKa relative to the unsubstituted analog.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Site B: Pyrazole Nitrogen (N2)[1]

-

Hybridization:

-

Electronic Environment: The lone pair is in an

orbital perpendicular to the -

Basicity: Inherently low due to the high

-character of the orbital and the aromatic stability of the neutral ring.

pKa Values: Predicted & Derived

As specific experimental data for CAS 1423033-71-9 is limited in public registries, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of close analogs (e.g., (1,3,5-trimethylpyrazol-4-yl)methanamine) and Hammett equation principles.

Table 1: Consensus pKa Values

| Ionization Center | Functional Group | Predicted pKa | Protonation State at pH 7.4 |

| pKa₁ (Basic) | Primary Amine ( | 9.6 ± 0.3 | Protonated (+1) (Major Species: |

| pKa₂ (Acidic) | Pyrazole N2 ( | 2.5 ± 0.5 | Neutral (0) (Major Species: Unprotonated) |

Ionization Microspecies Distribution

-

pH < 2.0: The molecule exists predominantly as a Dication (Both N2 and

protonated).[1] -

pH 2.5 – 9.0: The molecule exists as a Monocation (Only side chain

protonated).[1] This is the relevant species for most physiological and synthetic contexts. -

pH > 10.0: The molecule exists as a Neutral Free Base (Lipophilic form).[1]

Visualization: Protonation Equilibrium

The following diagram illustrates the stepwise deprotonation of the molecule from acidic to basic conditions.

Caption: Stepwise ionization pathway of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.

Experimental Protocol: Potentiometric Determination

To experimentally validate these predicted values, the Potentiometric Titration method is the gold standard due to the water solubility of the hydrochloride salt.[2]

Reagents & Equipment

-

Analyte: 5-10 mg of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.[1]

-

Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

-

Solvent: 0.15 M KCl (aq) or water/methanol mix if solubility is low (though salt should be water-soluble).[1]

-

Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1][2]

Step-by-Step Workflow

-

System Calibration:

-

Sample Preparation:

-

Titration:

-

Titrate with 0.1 M NaOH in small increments (0.5 - 2.0 µL).

-

Record pH vs. Volume of titrant.

-

Maintain temperature at 25.0 ± 0.1°C under inert gas (Argon/Nitrogen) purge to prevent

absorption.

-

-

Data Analysis:

Pharmacokinetic Implications

Solubility & LogD

-

Gastric Fluid (pH 1.2): High solubility.[1] The dicationic state ensures rapid dissolution.

-

Intestinal Fluid (pH 6.5): Good solubility.[1] The monocationic state (

) persists, preventing precipitation but potentially limiting passive membrane diffusion.[1] -

Blood (pH 7.4): The molecule remains >99% ionized (cationic).[1] To cross the Blood-Brain Barrier (BBB) or cell membranes, the small fraction of neutral species (<1%) drives the equilibrium, or active transport is required.[1][2]

Synthetic Chemistry Note

When using this molecule as a nucleophile (e.g., in

References

-

Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for amine pKa prediction).

-

Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

-

PubChem. (2023). Compound Summary: (1,3,5-trimethylpyrazol-4-yl)methanamine.[1][4][5] National Library of Medicine. Link[1]

-

ChemAxon. (2023). pKa Plugin: Technical Calculation Methods. (Industry standard algorithm for heterocyclic pKa prediction). Link

-

Hall, H. K. (1957).[2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.[1][2] (Classic reference for substituent effects on amine basicity).[1]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine | C7H13N3 | CID 2776430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine | C8H15N3 | CID 579620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride (C11H13N3) [pubchemlite.lcsb.uni.lu]

Strategic Sourcing and Synthetic Utility of (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

CAS Number: 1423033-71-9

Formula: C

Executive Summary

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a specialized heterocyclic building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural value lies in the pyrazole core (a privileged scaffold in medicinal chemistry) combined with a primary amine handle , enabling facile amide coupling or reductive amination to link pharmacophores.[1]

Unlike common reagents, this compound is often categorized as a "Tier 3" building block—commercially available but frequently requiring lead times or custom synthesis due to low global inventory stability.[1] This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this critical intermediate.

Part 1: Chemical Identity & Specifications

Before sourcing, researchers must establish a specification sheet to avoid purchasing incorrect regioisomers (e.g., the 1,3,5-substituted variants which are common impurities).

| Property | Specification | Critical Note |

| IUPAC Name | 1-(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine | Verify "1-methyl" position to ensure correct N-methylation. |

| SMILES | CCC1=C(CN)C(CC)=NN1C | Use for substructure searching in vendor databases.[1] |

| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; often supplied as an HCl salt for stability.[1] |

| pKa (Calc) | ~9.5 (Primary amine) | Highly basic; requires buffering during LCMS analysis.[1] |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Free base oxidizes/carbonates in air.[1] |

Part 2: Market Landscape & Pricing Analysis

Current Status: High-Value / Low-Volume. This compound is not a commodity chemical.[1] It is typically held in stock by "Aggregator" vendors (who list virtual inventory) but physically synthesized on-demand by origin manufacturers in Eastern Europe or China.[1]

Supplier Tiers and Estimated Pricing (2025/2026)

The following pricing models reflect the CAS 1423033-71-9 market. Prices are volatile and depend heavily on purity guarantees.[1]

| Vendor Tier | Representative Suppliers | Lead Time | Est. Price (100 mg) | Est. Price (1 g) | Risk Profile |

| Tier 1: Global Catalog | Sigma-Aldrich, Fisher (Third-party sourcing) | 2–6 Weeks | $350 – $450 | $1,200+ | Low: High QA/QC, but highest markup. |

| Tier 2: Specialized | Enamine, MolPort, ChemSpace | 1–3 Weeks | $150 – $250 | $600 – $800 | Medium: Direct source or close partner.[1] Best balance. |

| Tier 3: Origin/Bulk | Aladdin, BLD Pharm, WuXi AppTec | 3–10 Days | $40 – $80 | $200 – $350 | Variable: Requires internal QC validation upon receipt.[1] |

Sourcing Decision Matrix

Use the following logic flow to determine your procurement strategy.

Figure 1: Decision matrix for sourcing based on scale and urgency.

Part 3: Quality Assurance (Self-Validating Protocol)

When sourcing from Tier 3 vendors, you must validate the identity, as regioisomers (3,5-diethyl vs 1,3-diethyl mixtures) are common synthetic artifacts.

Validation Workflow:

-

1H NMR (DMSO-d6):

-

Look for the N-Methyl singlet around 3.6–3.7 ppm .[1]

-

Verify the methylene bridge (-CH2-NH2) as a singlet or broad doublet around 3.5–3.8 ppm .[1]

-

Critical Check: The ethyl groups at positions 3 and 5 should appear as two distinct triplets (methyls) and two distinct quartets (methylenes) if the environment is sufficiently anisotropic, though they may overlap.[1]

-

-

LCMS (ESI+):

-

Target Mass: 168.15 [M+H]+ .

-

Run in basic mode (Ammonium Bicarbonate) if possible to improve ionization of the free amine.[1]

-

Part 4: Synthetic Utility & Protocols

If commercial supply is unavailable or cost-prohibitive, the synthesis of this compound is robust.[1] The following protocol is adapted from standard pyrazole functionalization methodologies [1, 2].

Mechanistic Pathway

The synthesis relies on constructing the pyrazole ring first, followed by C4-functionalization.[1]

Figure 2: Synthetic route from commodity starting materials.

Step-by-Step Protocol

Step 1: Pyrazole Ring Formation

-

Reagents: 3,5-Heptanedione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M).

-

Procedure: Add methylhydrazine dropwise to a cooled solution of 3,5-heptanedione in ethanol.

-

Reaction: Reflux for 3 hours.

-

Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with water/brine.[1] Dry over Na2SO4.[1]

-

Result: 3,5-diethyl-1-methyl-1H-pyrazole.[1][2] (Yield: >85%).

Step 2: C4-Formylation (Vilsmeier-Haack)

-

Reagents: POCl3 (1.2 eq), DMF (3.0 eq).

-

Procedure: Cool DMF to 0°C. Add POCl3 dropwise (exothermic). Stir 30 min to form the Vilsmeier reagent.

-

Addition: Add the pyrazole from Step 1 (dissolved in minimal DMF) dropwise.

-

Reaction: Heat to 80°C for 4 hours.

-

Quench: Pour onto crushed ice. Neutralize with NaHCO3 (pH 8). Extract with Ethyl Acetate.[1]

-

Result: 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde.[1]

Step 3: Reductive Amination to Methanamine

-

Reagents: Aldehyde (from Step 2), Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), Methanol.

-

Procedure: Dissolve aldehyde and ammonium acetate in MeOH. Stir at RT for 2 hours to form the imine.

-

Reduction: Add NaBH3CN portion-wise. Stir overnight.

-

Workup: Acidify with 1N HCl (destroy excess hydride). Basify with NaOH to pH >12.[1] Extract with DCM.[1]

-

Purification: Convert to HCl salt using 4M HCl in Dioxane for long-term storage.

References

-

PubChem. (2025).[1] Compound Summary for CID 71757240: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine.[3] National Library of Medicine.[1] [Link]

-

MolPort. (2025).[1] Compound Search: CAS 1423033-71-9. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Amides using (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

[1]

Executive Summary & Chemical Profile[3][4]

This guide details the synthesis of amides utilizing (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine as the nucleophilic building block. While amide coupling is a routine transformation, this specific scaffold presents unique steric and electronic characteristics due to the flanking ethyl groups at the C3 and C5 positions of the pyrazole ring.

Unlike the more common (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine, the 3,5-diethyl variant introduces increased lipophilicity and a distinct steric cleft around the methylene-amine linker.[1] This modification is frequently employed in medicinal chemistry to modulate the metabolic stability and binding affinity of kinase inhibitors and GPCR ligands.

Chemical Profile

| Property | Data | Notes |

| IUPAC Name | (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine | |

| CAS Number | 1423033-71-9 | |

| Molecular Weight | 167.25 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; store under inert gas. |

| Basicity (Est. pKa) | ~9.0 - 9.4 (Conjugate Acid) | Comparable to benzylamine; highly nucleophilic.[1] |

| Solubility | High: DCM, DMF, MeOH, DMSO | Low: Water, Hexanes |

| Steric Profile | Moderate Hindrance | The C3/C5 ethyl groups create a "picket fence" effect, potentially slowing kinetics with bulky acids.[1] |

Reaction Mechanics & Strategic Considerations

The Steric Challenge

The primary amine is separated from the aromatic ring by a single methylene unit (

-

Implication: For simple carboxylic acids (e.g., acetic acid), standard kinetics apply.[1]

-

Critical Factor: When coupling with ortho-substituted benzoic acids or bulky aliphatic acids , the approach of the electrophile to the amine nitrogen is restricted.

Solvent & Base Selection

-

Solvent: DMF (Dimethylformamide) is preferred over DCM for difficult couplings involving this amine.[1] The polar aprotic nature disrupts intermolecular hydrogen bonding and improves the solubility of the resulting amide, which often precipitates in non-polar solvents.

-

Base: DIPEA (Diisopropylethylamine) is superior to Triethylamine (TEA).[1] The steric bulk of DIPEA prevents it from competing with the pyrazolyl-amine for the activated ester, minimizing side reactions.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (HATU Coupling)

Best for: Discovery chemistry, milligram to gram scale, and valuable/complex carboxylic acids.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Amine: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.1 equiv)[1][2]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.1 M concentration relative to acid)

Step-by-Step Procedure:

-

Activation: To a clean, dry vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).[1]

-

Solvation: Add anhydrous DMF . Stir for 2 minutes to ensure homogeneity.

-

Deprotonation: Add DIPEA (3.0 equiv) dropwise.[1] The solution should turn yellow (characteristic of the activated At-complex).[1] Stir at Room Temperature (RT) for 10–15 minutes.

-

Expert Note: Pre-activation is crucial. It ensures the acid is fully converted to the active ester before the amine encounters any potential unreacted coupling agent.

-

-

Addition: Add (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.1 equiv) dissolved in a minimal amount of DMF.

-

Reaction: Stir the reaction at RT for 2–4 hours.

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: The "Difficult Substrate" Method (Acid Chloride)

Best for: Sterically hindered carboxylic acids or when HATU fails to drive conversion.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 1-2 drops)[1]

-

Amine: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (1.1 equiv)[1][2]

-

Base: Triethylamine (TEA) (3.0 equiv)[1]

-

Solvent: DCM (Dichloromethane)[1]

Step-by-Step Procedure:

-

Acid Chloride Generation: Dissolve the carboxylic acid in dry DCM under N₂. Add Oxalyl Chloride dropwise, followed by catalytic DMF. Stir until gas evolution ceases (30–60 min). Concentrate in vacuo to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride in dry DCM.

-

Addition: Cool the solution to 0°C. Add TEA (3.0 equiv), followed immediately by the Amine (1.1 equiv).

-

Reaction: Allow to warm to RT and stir for 1 hour. The high reactivity of the acid chloride overcomes the steric shielding of the ethyl groups.

Visualization of Workflow

The following diagram illustrates the decision logic and reaction pathway for synthesizing amides with this specific pyrazole building block.

Caption: Decision tree for selecting the optimal coupling strategy based on the steric profile of the carboxylic acid partner.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric clash between the 3,5-diethyl groups and the activated ester. | Switch to Protocol B (Acid Chloride) or elevate temperature to 50°C in Protocol A. |

| Epimerization | Over-activation or high base concentration (if acid is chiral).[1] | Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 0°C. T3P is known for low epimerization rates.[1] |

| Precipitation | Product insolubility in the reaction matrix. | Add a co-solvent like DMSO or NMP to the DMF mixture. |

| Impurity: N-Acyl Urea | Slow reaction allowing rearrangement of the activated intermediate (EDC coupling only).[1] | Switch to HATU or COMU , which form more stable active esters.[1] |

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

PubChem Compound Summary. (2023). (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1423033-71-9).[2][5][6][7] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 400756-31-2|(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. 1007540-20-6|(3-Ethyl-1-methyl-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. Search Results - AK Scientific [aksci.com]

using (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine as a ligand in coordination chemistry

Focus Entity: (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Executive Summary